molecular formula C₃₄H₄₀N₂O₅Si B1139908 2'-O-(tert-Butyldimethylsilyl)-3'-deoxy-5'-O-trityluridine CAS No. 130860-12-7

2'-O-(tert-Butyldimethylsilyl)-3'-deoxy-5'-O-trityluridine

Cat. No. B1139908
CAS RN: 130860-12-7
M. Wt: 584.78
InChI Key:
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Description

2'-O-(tert-Butyldimethylsilyl)-3'-deoxy-5'-O-trityluridine (TBDMS-dUTP) is an important building block molecule used in a variety of laboratory experiments and scientific research. It is a modified nucleoside that can be used in place of the normal 2'-deoxyuridine-5'-triphosphate (dUTP) in DNA synthesis and amplification. TBDMS-dUTP is a highly stable molecule that is resistant to hydrolysis, making it an ideal choice for applications where long-term storage is required.

Scientific Research Applications

Oligoribonucleotide Synthesis

This compound is used in the chemical synthesis of oligoribonucleotides on solid support by means of automated DNA synthesizers . The process involves the deprotection of base-labile phosphate, and nucleo-base protecting groups, and fluoride-labile 2′-O-(tert-butyldimethylsilyl) protecting groups of crude synthetic oligoribonucleotides . This small-scale synthesis provides enough purified material for a wide range of biochemical applications .

RNA Synthesis

2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine is used in the solid-phase synthesis of ribonucleic acid (RNA) using β-cyanoethyl phosphoramidite chemistry . This method allows for the production of good-quality synthetic RNA either manually or machine-assisted .

Phosphoramidite Monomer Activation

The compound is used in the activation of phosphoramidite monomers with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5′-hydroxyl group of the support-bound oligonucleotide .

Deprotection of Nucleobase, Phosphate, and Ribose Protecting Groups

After the synthesis is complete, the stepwise deprotection of the nucleobase, phosphate, and ribose protecting groups is carried out using optimized protocols . This process is crucial for the production of the final RNA product .

Purification and Analysis of RNA

The compound is used in various high-pressure (performance) liquid chromatography (HPLC) procedures for the purification and analysis of the RNA .

Atom-Specific Nucleobase and Ribose Labeling

2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine is used in the hybrid enzymatic and chemical synthesis of a 2′-O-cyanoethoxymethyl (CEM) [1′,6-13C2, 5-2H]-uridine phosphoramidite . This is the first report of an atom-specific nucleobase and ribose labeled CEM amidite .

Mechanism of Action

Target of Action

The primary target of 2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine is the ribose 2’-hydroxyl group in the process of RNA synthesis . This compound is used as a protecting group during the synthesis of RNA, preventing unwanted reactions at the 2’-hydroxyl position .

Mode of Action

2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine interacts with its target by providing protection to the ribose 2’-hydroxyl group during the solid-phase synthesis of RNA . This protection allows for the efficient coupling of phosphoramidite monomers to the 5’-hydroxyl group of the support-bound oligonucleotide .

Biochemical Pathways

The compound plays a crucial role in the β-cyanoethyl phosphoramidite chemistry pathway used in RNA synthesis . This pathway involves the activation of phosphoramidite monomers with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .

Pharmacokinetics

Its role is primarily in the synthesis and purification of RNA sequences .

Result of Action

The use of 2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine results in the successful synthesis of RNA sequences . By protecting the ribose 2’-hydroxyl group, it prevents unwanted side reactions, thereby increasing the efficiency and reliability of RNA synthesis .

Action Environment

The action of 2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine is influenced by the chemical environment during RNA synthesis . Factors such as the concentration of reactants, temperature, and pH can affect its efficacy and stability. It’s also worth noting that the deprotection process requires specific conditions, such as the use of certain reagents .

properties

IUPAC Name

1-[(2R,3R,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N2O5Si/c1-33(2,3)42(4,5)41-29-23-28(40-31(29)36-22-21-30(37)35-32(36)38)24-39-34(25-15-9-6-10-16-25,26-17-11-7-12-18-26)27-19-13-8-14-20-27/h6-22,28-29,31H,23-24H2,1-5H3,(H,35,37,38)/t28-,29+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBBEBKQPQRPHS-ILJQZKEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N2O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137962
Record name 3′-Deoxy-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-5′-O-(triphenylmethyl)uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-O-(tert-Butyldimethylsilyl)-3'-deoxy-5'-O-trityluridine

CAS RN

130860-12-7
Record name 3′-Deoxy-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-5′-O-(triphenylmethyl)uridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130860-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-Deoxy-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-5′-O-(triphenylmethyl)uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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